(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenol with 2-bromoacetophenone to form an intermediate, which is then subjected to reductive amination with ®-3-amino-1-propanol under catalytic hydrogenation conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Nitrobenzotrifluoride
Uniqueness
Compared to similar compounds, (3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C16H16F3NO2 |
---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)11-4-3-5-12(10-11)22-15-7-2-1-6-13(15)14(20)8-9-21/h1-7,10,14,21H,8-9,20H2/t14-/m1/s1 |
InChI Key |
PRCDHOATWFGRDP-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CCO)N)OC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.